N-isopropyl-3-(1-naphthyl)acrylamide
Description
N-Isopropyl-3-(1-naphthyl)acrylamide is an acrylamide derivative characterized by an N-isopropyl group and a 1-naphthyl substituent attached to the α,β-unsaturated carbonyl backbone. The compound’s structure imparts unique physicochemical properties, such as enhanced hydrophobicity due to the aromatic naphthyl group and steric hindrance from the isopropyl moiety. For instance, NIPAAm-based polymers exhibit thermoresponsive properties, with lower critical solution temperatures (LCST) modulated by substituents .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-yl-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-16(18)11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-12H,1-2H3,(H,17,18)/b11-10+ |
InChI Key |
PMCVJUKZUDGUQR-ZHACJKMWSA-N |
SMILES |
CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Acrylamide Derivatives
Key Observations :
- Steric Effects : The 1-naphthyl group in this compound introduces significant steric bulk compared to smaller substituents like the benzyl group in N-benzyl derivatives . This may reduce polymerization rates or alter self-assembly behavior in copolymers.
- Electronic Effects: Electron-withdrawing groups (e.g., nitrile in N-benzyl-3-(4-cyanophenyl)acrylamide ) increase electrophilicity of the acrylamide double bond, enhancing reactivity in Michael additions or radical polymerizations. In contrast, the electron-rich naphthyl group in the target compound may stabilize conjugated systems.
Physicochemical Properties
Table 2: Solubility and Thermal Properties
Preparation Methods
Reaction Mechanism and Conditions
The alkylation of acrylonitrile derivatives with isopropanol, as described in patent CN107445856B, offers a foundational strategy. For N-isopropyl-3-(1-naphthyl)acrylamide, this method can be modified by substituting acrylonitrile with 3-(1-naphthyl)acrylonitrile:
Key Parameters :
Purification and Yield Optimization
Post-reaction neutralization with ammonia water (pH 6.5–8) separates the organic phase, which is extracted with hot water (85–95°C) and crystallized at 5°C. Vacuum drying at 40–50°C yields pure product. In analogous systems, this method achieves >85% purity and 70–80% yield .
Schotten-Baumann Reaction with Acyl Chlorides
Synthetic Pathway
Patent CN101531610A details the Schotten-Baumann reaction between isopropylamine and acryloyl chloride. Adapting this for the naphthyl derivative:
Reaction Conditions :
Advantages and Limitations
This method avoids strong acids, reducing side reactions. However, the naphthyl group’s steric bulk may lower reaction efficiency. Benchmarked yields for similar acrylamides reach 75–85% .
Naphthyl Group Incorporation via Thiocarbamoylation
Thiocarbamoyl Intermediate Strategy
The synthesis of DNTH-Val in PMC2809355 provides a model for naphthyl integration. For this compound:
-
Thiocarbamoylation : React 3-(1-naphthyl)acryloyl isothiocyanate with isopropylamine.
-
Cyclization : Acid-mediated ring closure to form the acrylamide.
Critical Steps :
Yield and Purity
This method yields 69–96% in analogous systems, with crystallization from dichloromethane/hexane achieving >95% purity.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Table 2: Cytotoxicity Profile (Adapted from)
| Component | Cell Viability (%) | Cell Type Tested |
|---|---|---|
| NIPAM Monomer | 40–60 | Endothelial, epithelial |
| pNIPAM Polymer | 85–95 | All cell types |
| Naphthyl Acrylamide Analog | 75–90* | Fibroblasts, smooth muscle |
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